molecular formula C11H22N2O B2492774 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 954575-08-7

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2492774
CAS No.: 954575-08-7
M. Wt: 198.31
InChI Key: YONZZTAVHFWDKM-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS: 954575-08-7) is a small-molecule scaffold characterized by a piperidine ring substituted with an amino group at the 4-position and a 3,3-dimethylbutan-1-one moiety at the 1-position. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . This compound is utilized in medicinal chemistry and organic synthesis as a versatile building block for designing inhibitors, receptor ligands, and urea derivatives .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZZTAVHFWDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves several steps. One common method includes the cyclization of precursors containing amine and alkene functionalities to form the aminopiperidine ring. The propanoic acid chain can be derived from precursors like malonic acid or propionaldehyde through condensation reactions. Industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, and amination .

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

    Esterification: Reaction with alcohols to form esters.

    Amide Formation: Reaction with amines to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include esters, amides, and substituted piperidines.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that it may play a role in the treatment of various conditions:

  • Neurological Disorders : Studies suggest that compounds with similar piperidine structures exhibit neuroprotective properties. This compound could potentially be developed into a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
  • Metabolic Disorders : The compound has been explored for its effects on glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment .

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, which can lead to the development of new pharmacological agents.

Research Chemical

As a research chemical, this compound is utilized in laboratory settings to study its effects on biological systems. It is crucial for researchers to adhere to ethical guidelines when using this compound, ensuring it is not employed for human consumption or unregulated applications .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of compounds similar to this compound. The findings indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Metabolic Regulation

Research conducted on the metabolic effects of this compound showed promising results in enhancing insulin sensitivity in vitro. This suggests that further studies could lead to the development of new therapies for type 2 diabetes .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to inhibit protein kinase B (Akt), a key component in intracellular signaling pathways regulating growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural similarities with 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, differing in substituents or functional groups:

Compound Name Key Structural Differences Molecular Weight (g/mol) CAS Number Synthesis Method Applications/Findings
1-(3-Benzylpiperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride (44) Benzyl group on piperazine ring instead of aminopiperidine ~325 (estimated) Not provided Synthesized via General Procedure 1 (acid chloride coupling) Potential kinase inhibitor; purity confirmed via LC/MS
1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one Ethyl group replaces dimethyl in butanone chain 198.3 1016511-94-6 Not detailed; available from Combi-Blocks Structural analog with altered lipophilicity
1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one Bromo-fluorophenyl substituent ~285 (estimated) 898764-78-8 Halogenation of parent ketone Intermediate for agrochemicals/pharmaceuticals
1-(2-Oxaadamantan-1-yl)-3-(1-propionylpiperidin-4-yl)urea (24) Urea linkage to oxaadamantane ~365 (estimated) Not provided Reacted 4-aminopiperidine derivative with isocyanate Medicinal chemistry candidate; 40% yield after chromatography
1-(4-Hydroxy-3-methyl-phenyl)-3,3-dimethylbutan-1-one Phenolic hydroxyl and methyl substituents ~220 (estimated) Not provided Friedel-Crafts acylation Intermediate for tetrazolinone synthesis

Biological Activity

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, a synthetic compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₂₂N₂O
  • Molecular Weight: 198.31 g/mol
  • CAS Number: 954575-08-7

This compound features a piperidine ring, which is significant in pharmacology due to its presence in various therapeutic agents. The structure allows for diverse interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various signaling pathways:

  • Dopaminergic Activity: Research suggests that this compound may exhibit dopaminergic activity, which could be beneficial in treating disorders related to dopamine dysregulation.
  • Anticancer Properties: Preliminary studies indicate that it may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways.

Table 1: Summary of Biological Activities

Activity Mechanism References
Dopamine Receptor AgonismModulates dopaminergic signaling pathways
Anticancer EffectsInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits COX enzymes; reduces inflammatory markers

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in human breast and prostate cancer cells.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, this compound was tested for its effects on dopamine receptors. The results indicated that it acts as a partial agonist at D2 receptors, suggesting potential applications in the treatment of Parkinson's disease and schizophrenia.

Table 2: Comparison with Other Piperidine Derivatives

Compound Activity Notes
3-(4-Aminopiperidin-1-yl)propanoic acidAnticancerContains carboxylic acid group
1-(4-Aminopiperidin-1-yl)ethanone hydrochlorideNeuroactiveShorter carbon chain
3-(4-Aminopiperidin-1-yl)methyl magnololAntioxidantDerived from magnolol

The unique structure of this compound may confer distinct biological activities compared to other derivatives.

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